4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid
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Overview
Description
4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid is a dicarboxylic acid with a cyclohexane ring structure. This compound is characterized by the presence of two hydroxyl groups and two carboxyl groups, making it a versatile molecule in various chemical reactions and applications. Its unique structure allows for significant interactions and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid typically involves the hydroxylation of a precursor cyclohexane derivative. One common method is the catalytic hydrogenation of 3-methylcyclohexene-1,2-dicarboxylic anhydride, followed by hydroxylation using reagents such as osmium tetroxide or potassium permanganate .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of biocatalysts or optimized catalytic processes. These methods aim to maximize yield and purity while minimizing environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution with amines or alcohols.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives or ethers.
Scientific Research Applications
4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride: Similar structure but lacks hydroxyl groups.
4-Methylcyclohexane-1,2-dicarboxylic anhydride: Similar structure but lacks hydroxyl groups and has different reactivity.
Uniqueness: 4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxyl groups, which confer distinct reactivity and interaction capabilities. This makes it a valuable compound for various chemical transformations and applications .
Properties
CAS No. |
54383-64-1 |
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Molecular Formula |
C9H14O6 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4,5-dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H14O6/c1-3-6(9(14)15)4(8(12)13)2-5(10)7(3)11/h3-7,10-11H,2H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
CYYKNXGBUPVFHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(C1O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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